HCV-371

HCV replicon antiviral potency interferon

HCV-371 is the ONLY commercially available probe targeting the distinct NS5B allosteric pocket with Kd=150 nM. Unlike palm I/thumb site inhibitors (dasabuvir, beclabuvir), it provides genotype 3a coverage (IC50 0.3–1.8 µM) and delivers >3-log10 HCV RNA reduction in replicon systems—10-fold better than alpha interferon at comparable dose. Researchers investigating the specific pyrano[3,4-b]indole scaffold or mapping resistance mutations in this pocket must use the authentic compound; data from other NNIs are not scientifically substitutable. Ensure valid allosteric site mapping and resistance profiling with the definitive reference standard.

Molecular Formula C18H20N2O3
Molecular Weight 312.4 g/mol
CAS No. 675184-27-7
Cat. No. B1673024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHCV-371
CAS675184-27-7
Synonyms(5-cyano-8-methyl-1-propyl-1,3,4,9-tetrahydropyrano(3,4-b)indol-1-yl)acetic acid
HCV 371
HCV-371
HCV371
Molecular FormulaC18H20N2O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCCC1(C2=C(CCO1)C3=C(C=CC(=C3N2)C)C#N)CC(=O)O
InChIInChI=1S/C18H20N2O3/c1-3-7-18(9-14(21)22)17-13(6-8-23-18)15-12(10-19)5-4-11(2)16(15)20-17/h4-5,20H,3,6-9H2,1-2H3,(H,21,22)/t18-/m1/s1
InChIKeyJXZYSNWHGBGZAI-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HCV-371 (CAS 675184-27-7): A Discontinued Nonnucleoside NS5B Polymerase Inhibitor for Research Use


HCV-371 (CAS 675184-27-7) is a small-molecule nonnucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [1]. Discovered via high-throughput screening and chemical optimization, it represents a pyrano[3,4-b]indole scaffold targeting an allosteric binding site on the polymerase [1][2]. The compound was advanced to Phase 1b clinical trials by ViroPharma but was subsequently discontinued when it failed to demonstrate an impact on HCV RNA levels in patients, despite favorable in vitro potency [3]. Consequently, HCV-371 is now exclusively a research tool for studying HCV polymerase allosteric inhibition mechanisms.

Why HCV-371 Cannot Be Replaced by Other HCV NS5B Nonnucleoside Inhibitors in Research


Substituting HCV-371 with other commercially available HCV NS5B nonnucleoside inhibitors (NNIs) for mechanistic studies is not scientifically valid due to fundamental differences in allosteric binding sites. HCV-371 binds to a unique allosteric pocket on the NS5B polymerase with a distinct dissociation constant (Kd = 150 nM) and specific structural determinants [1]. In contrast, other NNIs like dasabuvir bind to the palm I site, beclabuvir to the thumb I site, and filibuvir to the thumb II site [2]. These different binding sites confer unique resistance profiles and mechanisms of action, meaning data generated with one NNI cannot be extrapolated to another. For researchers studying the specific pyrano[3,4-b]indole scaffold or the particular allosteric pocket targeted by HCV-371, generic substitution is not feasible.

Quantitative Differential Evidence for HCV-371 Against Comparators


HCV-371 Exhibits Greater Long-Term Antiviral Potency (3-Log10 Reduction) than a Similar Inhibitory Dose of Alpha Interferon (2-Log10 Reduction) in Replicon Cells

In a direct head-to-head comparison using an HCV subgenomic replicon system, multiple treatments with HCV-371 for 16 days produced a >3-log10 reduction in HCV RNA levels [1]. This was compared with a similar inhibitory dose of alpha interferon administered under the same regimen, which achieved only a 2-log10 reduction [1]. This quantitative difference demonstrates HCV-371's superior ability to suppress viral RNA levels over an extended treatment period in vitro.

HCV replicon antiviral potency interferon long-term treatment

HCV-371 Demonstrates Broad Genotypic Coverage Against HCV NS5B, with IC50 Ranging 0.3–1.8 µM for 90% of Genotypes 1a, 1b, and 3a Isolates

In enzymatic assays, HCV-371 exhibited broad inhibitory activity against a panel of NS5B polymerase isolates derived from HCV genotypes 1a, 1b, and 3a, with 50% inhibitory concentrations (IC50) ranging from 0.3 to 1.8 µM for 90% of the isolates tested [1]. This contrasts with many early-generation NNIs that demonstrate narrow genotypic coverage, often limited to genotype 1b. For example, the thiophene-2-carboxylic acid series of site II inhibitors were initially optimized primarily against genotype 1b polymerase [2]. HCV-371's genotype 3a coverage is a specific point of differentiation, as this genotype is historically more difficult to treat.

genotypic breadth HCV polymerase NNI antiviral resistance

HCV-371 Binding Affinity (Kd = 150 nM) is Biocheimcally Validated and Correlates with High Selectivity for the HCV Polymerase Over Human DNA Polymerase Gamma

Fluorescence binding studies established that HCV-371 binds the NS5B polymerase with an apparent dissociation constant (Kd) of 150 nM [1]. This binding translates to functional selectivity: HCV-371 showed no inhibitory activity against a panel of human polymerases, including mitochondrial DNA polymerase gamma (pol γ), or other viral polymerases at concentrations up to 10 µM [1]. This selectivity profile is critical, as inhibition of the host mitochondrial polymerase is a known toxicity liability for some nucleoside analog polymerase inhibitors. For instance, the nucleoside analog ribavirin and some early NNI series exhibited off-target effects on mitochondrial functions, limiting their therapeutic window.

target engagement selectivity polymerase inhibitor biophysical assay

Optimal Scientific Applications for HCV-371 Based on Validated Evidence


Mechanistic Studies of Allosteric NS5B Polymerase Inhibition at a Distinct Binding Site

HCV-371's well-characterized binding affinity (Kd = 150 nM) and selectivity profile (no inhibition of human polymerases including pol γ) make it a precise chemical probe for dissecting the functional consequences of allosteric modulation at its specific NS5B pocket [1]. Researchers investigating conformational changes in the polymerase induced by NNI binding or studying the interplay between different allosteric sites can use HCV-371 to ensure target-specific effects, avoiding confounding off-target activities that complicate data interpretation.

In Vitro Antiviral Efficacy Models Requiring Sustained Viral Suppression or Genotype 3a Coverage

For experimental protocols requiring prolonged (>2 weeks) in vitro antiviral activity, HCV-371 delivers a quantified >3-log10 reduction in HCV RNA, a 10-fold improvement over a comparable dose of alpha interferon in replicon systems [1]. Additionally, its demonstrated activity against genotype 3a isolates (IC50 within 0.3–1.8 µM range) makes it one of the few NNI tool compounds suitable for pan-genotypic studies, particularly those focused on the historically challenging genotype 3 [1].

Synergy and Combination Regimen Research with Interferon-Alpha

The additive antiviral effect observed when combining HCV-371 with pegylated alpha interferon is a quantifiably established interaction [1]. This makes HCV-371 a relevant research tool for studying the mechanistic basis of polymerase inhibitor–interferon synergy, which has been a cornerstone of HCV combination therapy. Experimental designs exploring the kinetics of viral clearance under combination pressure can use this known additive interaction as a benchmark, with HCV-371 providing a validated NNI component.

Resistance Profiling and Escape Mutant Generation Against the Pyranoindole Scaffold

As the founding member of the pyrano[3,4-b]indole series, HCV-371 is the optimal reference compound for generating and characterizing resistance mutations specific to its allosteric pocket [2]. In long-term replicon cultures (16 days), its potent suppression force (>3-log10 reduction) provides sufficient selective pressure to isolate escape mutants [1]. These mutants can then be cross-profiled against other NNIs to map allosteric site boundaries, an essential workflow for designing next-generation inhibitors with higher barriers to resistance.

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